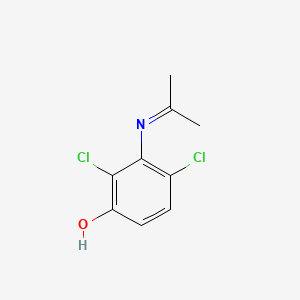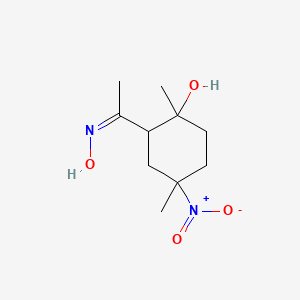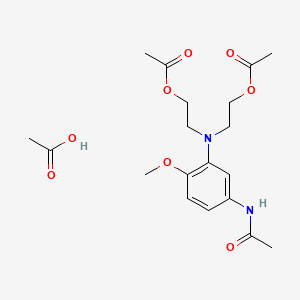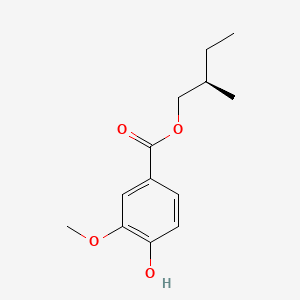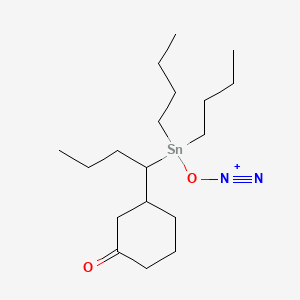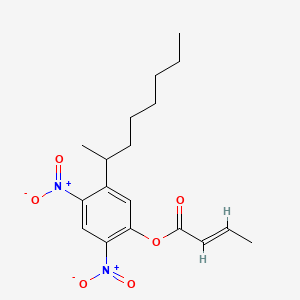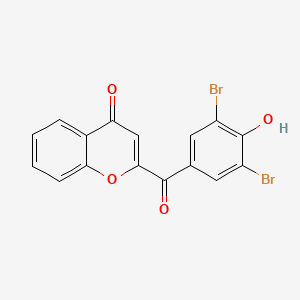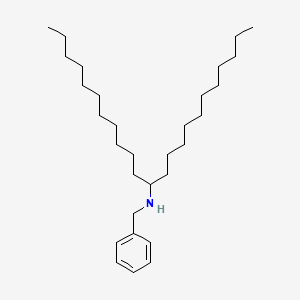
Benzenemethanamine, N-(1-undecyldodecyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-(1-undecyldodecyl)- is a chemical compound with the molecular formula C30H55N. It is characterized by a long alkyl chain attached to a benzenemethanamine core. This compound is known for its unique structural properties, which make it useful in various scientific and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-(1-undecyldodecyl)- typically involves the reaction of benzenemethanamine with a long-chain alkyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-(1-undecyldodecyl)- may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N-(1-undecyldodecyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Amine oxides
Reduction: Corresponding amine
Substitution: Nitrobenzenemethanamine or sulfonated benzenemethanamine derivatives
Applications De Recherche Scientifique
Benzenemethanamine, N-(1-undecyldodecyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a surfactant in biological systems.
Medicine: Explored for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N-(1-undecyldodecyl)- involves its interaction with molecular targets through its long alkyl chain and aromatic amine group. The compound can insert into lipid bilayers, disrupting membrane integrity and leading to cell lysis. Additionally, it can interact with proteins and enzymes, affecting their function and activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, N-methyl-: A simpler analog with a shorter alkyl chain.
Benzenemethanamine, N-ethyl-: Another analog with a slightly longer alkyl chain than N-methyl-.
Uniqueness
Benzenemethanamine, N-(1-undecyldodecyl)- is unique due to its long alkyl chain, which imparts distinct physicochemical properties. This makes it more effective in applications requiring amphiphilic molecules, such as surfactants and antimicrobial agents .
Propriétés
Numéro CAS |
71550-31-7 |
|---|---|
Formule moléculaire |
C30H55N |
Poids moléculaire |
429.8 g/mol |
Nom IUPAC |
N-benzyltricosan-12-amine |
InChI |
InChI=1S/C30H55N/c1-3-5-7-9-11-13-15-17-22-26-30(31-28-29-24-20-19-21-25-29)27-23-18-16-14-12-10-8-6-4-2/h19-21,24-25,30-31H,3-18,22-23,26-28H2,1-2H3 |
Clé InChI |
SDIVGRTZBGCYQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCC(CCCCCCCCCCC)NCC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





